molecular formula C25H24N2O6 B2810608 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618874-59-2

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2810608
CAS No.: 618874-59-2
M. Wt: 448.475
InChI Key: DDKBTICIHPIHDP-UHFFFAOYSA-N
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Description

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including an ethoxy group, a methoxy group, a hydroxy group, a benzoyl group, and an isoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or a similar method.

    Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced via a cycloaddition reaction involving nitrile oxides.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
  • 5-(4-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-5-32-18-11-10-17(13-19(18)31-4)22-21(23(28)16-8-6-14(2)7-9-16)24(29)25(30)27(22)20-12-15(3)33-26-20/h6-13,22,28H,5H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVPVVGFQIARHV-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NOC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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